![molecular formula C20H14FN3OS B4897238 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4897238.png)
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioacetamides and has been found to exhibit promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of a specific enzyme called histone deacetylase (HDAC). HDAC is known to play a critical role in the regulation of gene expression, and its inhibition has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce tumor size in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide in lab experiments is its potent anti-cancer activity. However, the compound is highly toxic and requires careful handling. Moreover, its synthesis is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide. Some of these include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of more efficient and cost-effective methods for synthesizing the compound.
3. Evaluation of the compound's efficacy in combination with other anti-cancer drugs.
4. Investigation of the compound's potential therapeutic applications in other diseases.
Conclusion:
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its potent anti-cancer activity and biochemical and physiological effects make it a promising candidate for further research. However, its highly toxic nature and complex synthesis process require careful handling and expertise. Future research on this compound is necessary to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 2-fluoroacetophenone with 3-cyano-6-phenyl-2-pyridinethiol in the presence of a base.
Applications De Recherche Scientifique
2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS/c21-16-8-4-5-9-18(16)23-19(25)13-26-20-15(12-22)10-11-17(24-20)14-6-2-1-3-7-14/h1-11H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHLJJUOQPIEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Cyano-6-phenylpyridin-2-YL)sulfanyl]-N-(2-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

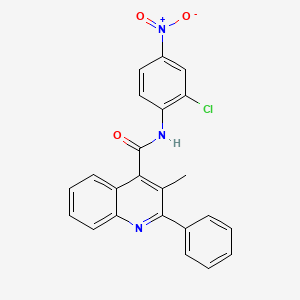
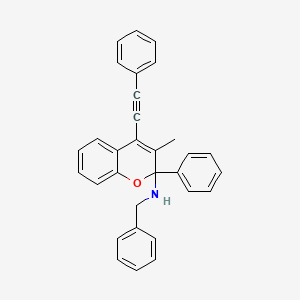
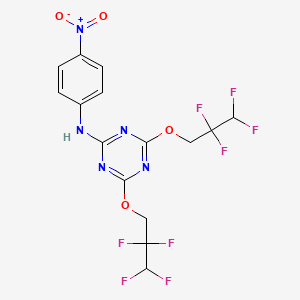
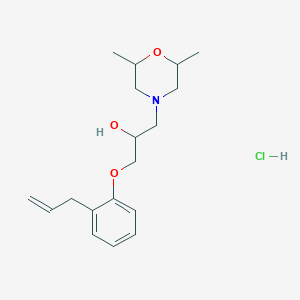
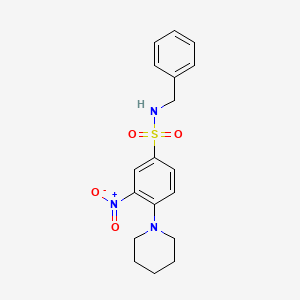
![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)
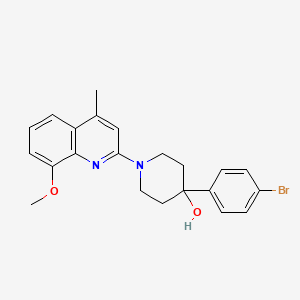

![2-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B4897218.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4897224.png)

![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)

![4-[(2,4-dinitro-1-naphthyl)amino]-N-phenylbenzamide](/img/structure/B4897260.png)